3-Cyclopropyl-2-methylpentan-1-ol

Description

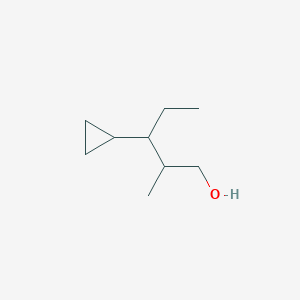

3-Cyclopropyl-2-methylpentan-1-ol is a branched primary alcohol featuring a cyclopropyl substituent on the third carbon and a methyl group on the second carbon of a pentanol backbone. Its structure confers unique steric and electronic properties, making it a compound of interest in organic synthesis and fragrance chemistry. The cyclopropyl group introduces ring strain, which may influence reactivity and stability compared to non-cyclic analogs.

Properties

IUPAC Name |

3-cyclopropyl-2-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-9(7(2)6-10)8-4-5-8/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIXHJNRPIFYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-methylpentan-1-ol in the presence of a strong base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process often employs catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: Cyclopropyl-2-methylpentanone or cyclopropyl-2-methylpentanoic acid.

Reduction: Cyclopropyl-2-methylpentane.

Substitution: Cyclopropyl-2-methylpentyl chloride or bromide.

Scientific Research Applications

3-Cyclopropyl-2-methylpentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Cyclopropyl-2-methylpentan-1-ol with three structurally related alcohols, focusing on molecular features, physicochemical properties, and functional implications.

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

- Structural Differences: The cyclopentenyl ring in this compound is less strained than the cyclopropyl group in this compound. Hydroxyl group position (C2 vs. C1) affects hydrogen bonding and solubility.

- Functional Implications: The IFRA Standard notes that 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol undergoes rigorous safety evaluations for use in fragrances, including dermal sensitization and toxicity studies .

2-Methyl-3-phenylpropan-1-ol

- Structural Differences: Aromatic phenyl group replaces the cyclopropyl moiety, altering electronic properties (e.g., resonance effects). Linear propanol backbone vs. branched pentanol.

- Physicochemical Properties :

- Higher logP (lipophilicity) due to the phenyl group, enhancing membrane permeability but reducing water solubility.

- Boiling point (~230°C) exceeds that of this compound (estimated ~180–190°C).

3-Isopropyl-2-methylbutan-1-ol

- Structural Differences: Isopropyl substituent (C3) provides less steric hindrance than cyclopropyl. Shorter carbon chain (butanol vs. pentanol).

- Reactivity :

- Reduced ring strain in the isopropyl group likely increases stability under acidic conditions compared to this compound.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Stability and Reactivity: The cyclopropyl group in this compound may render it more prone to ring-opening reactions under acidic or oxidative conditions compared to non-cyclic analogs.

- Fragrance Applications : While 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol is IFRA-compliant, this compound’s suitability for fragrances remains unverified due to a lack of safety data .

- Synthetic Utility : The compound’s branching and cyclic substituents make it a candidate for chiral synthesis, though its steric effects could complicate reaction pathways.

Q & A

Q. Can QSAR models predict the environmental impact of this compound based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.